molecular formula C11H17N3O2 B5588530 N-(5-甲基-3-异恶唑基)-2-(1-哌啶基)乙酰胺

N-(5-甲基-3-异恶唑基)-2-(1-哌啶基)乙酰胺

货号 B5588530
分子量: 223.27 g/mol
InChI 键: BJYSKMKQZDVVIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • The synthesis of compounds with similar structures often involves reactions like nucleophilic substitution and cyclization. For instance, Ismailova et al. (2014) described the synthesis of a related compound involving the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine (Ismailova et al., 2014).

Molecular Structure Analysis

  • Structural analysis often reveals details like molecular planes and bonding interactions. For example, in the compound synthesized by Ismailova et al., the planes of the acetamide and 1,3,4-thiadiazole units were twisted (Ismailova et al., 2014).

Chemical Reactions and Properties

  • Similar compounds can participate in reactions like oxidation, as seen in the study of an anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide by Adolphe-Pierre et al. (1998), which involved the oxidation of the arylmethyl group (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

  • While specific details on physical properties were not available in the papers, such compounds typically have defined melting points, solubility, and crystal structures.

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and interaction with other molecules can be inferred based on related compounds. For instance, the stability of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine was demonstrated by Moormann et al. (2004) (Moormann et al., 2004).

科学研究应用

合成和生物活性

  • 一项专注于新型异恶唑化合物的合成和抗肿瘤活性的研究,重点介绍了关键中间体的制备及其在表现出更好的抗肿瘤活性方面的潜力 (郝飞,2011).
  • 关于氯乙腈在构建新型吡唑和噻唑衍生物中的用途的研究描述了制备 2-(-哌啶-1-基)乙酰胺及其反应生成新化合物,尽管尝试制备新型异恶唑衍生物遇到了挑战 (Ali Khalil 等,2017).
  • 抗菌纳米材料的生物学评价展示了 N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物,显示出对致病菌和念珠菌属物种的显着抗菌活性 (B. Mokhtari,K. Pourabdollah,2013).
  • 带有 1,3,4-恶二唑核的氮杂环烷基的 N-取代乙酰胺衍生物的合成探索了抗菌潜力,揭示了对各种细菌菌株具有中等抑制剂的化合物 (Kashif Iqbal 等,2017).

化学和药理学评估

  • 临床候选药物 K-604 的发现,一种水溶性 ACAT-1 抑制剂,展示了乙酰胺化合物的构效关系和药理作用,表明在涉及 ACAT-1 过表达的疾病中具有潜在的治疗应用 (K. Shibuya 等,2018).
  • 尼泊酸乙酯的不同 1,3,4-恶二唑和乙酰胺衍生物的合成、表征和药理学评价讨论了合成化合物的抗菌和抗酶潜力,重点介绍了它们对革兰氏阴性菌株的中等活性 (K. Nafeesa 等,2017).

属性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9-7-10(13-16-9)12-11(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSKMKQZDVVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。